5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide mGluR2 Binding Affinity vs. Lead Compound
The target compound (compound 13) demonstrates a Ki value of 63 nM (pKi = 7.20 ± 0.056) for mGluR2, which is nearly identical to the Ki value of 59 nM (pKi = 7.23 ± 0.073) for its closely related lead analog, compound 12 (5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide) [1]. While both compounds share the same core scaffold, the substitution of a para-fluoride in compound 12 with a para-methoxy group in compound 13 maintains high binding potency while enabling a critical synthetic advantage for radiolabeling via O-[¹¹C]methylation [2].
| Evidence Dimension | mGluR2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 63 nM (pKi = 7.20 ± 0.056) |
| Comparator Or Baseline | Compound 12: Ki = 59 nM (pKi = 7.23 ± 0.073) |
| Quantified Difference | ΔKi = 4 nM (target compound is 6.8% less potent by Ki value) |
| Conditions | In vitro binding assay in CHO cells expressing human mGluR2; concentrations from 0-100 nM; antagonist behavior assessed in presence of EC80 L-glutamate (100 µM) |
Why This Matters
This data confirms that the structural modification from 2,4-difluoro to 2-fluoro-4-methoxy maintains comparable target engagement potency, thereby validating the scaffold's suitability for radiolabeling without compromising binding affinity.
- [1] Yuan G, Dhaynaut M, Lan Y, et al. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. J Med Chem. 2022;65(3):2593-2609. View Source
- [2] Yuan G, Dhaynaut M, Lan Y, et al. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. J Med Chem. 2022;65(3):2593-2609. View Source
